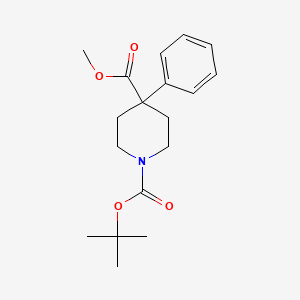
1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester
Descripción general
Descripción
1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester is a chemical compound with the molecular formula C18H25NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and two ester functionalities. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester can be synthesized through a multi-step process involving the protection of the piperidine nitrogen, introduction of the phenyl group, and esterification of the carboxylic acid functionalities. One common synthetic route involves the following steps:
Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using a Boc group, typically by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the Boc-protected piperidine is reacted with a phenyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Esterification: The carboxylic acid functionalities are esterified using methanol and a strong acid catalyst such as sulfuric acid (H2SO4) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, where nucleophiles like amines or alcohols replace the ester group to form amides or other esters.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, alcohols, base catalysts
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and pain management.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The ester functionalities can undergo hydrolysis to release active carboxylic acids, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-phenylpiperidine: Lacks the dicarboxylic acid ester functionalities, making it less versatile in synthetic applications.
4-Phenylpiperidine: Does not have the Boc protecting group, leading to different reactivity and stability.
1-Boc-4-piperidinedicarboxylic acid methyl ester: Lacks the phenyl group, resulting in different lipophilicity and biological activity.
Uniqueness
1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester is unique due to its combination of a Boc protecting group, phenyl group, and ester functionalities. This combination provides a balance of stability, reactivity, and lipophilicity, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-phenylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-12-10-18(11-13-19,15(20)22-4)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIDBKCXXQZEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)

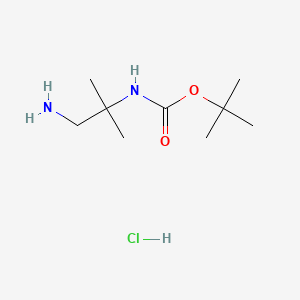

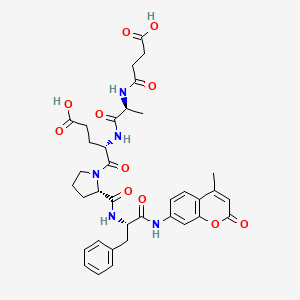
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)
![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)
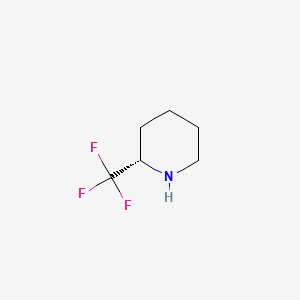
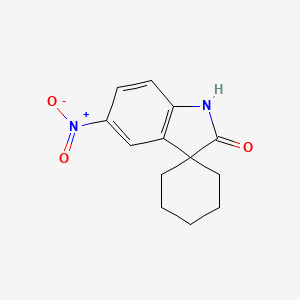
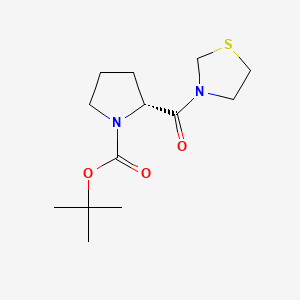


![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)
